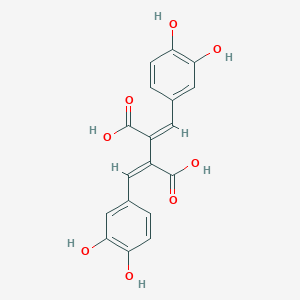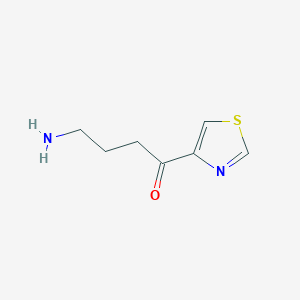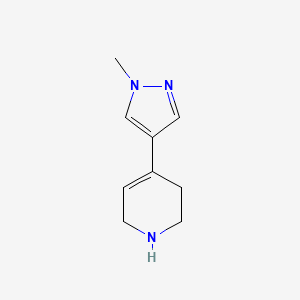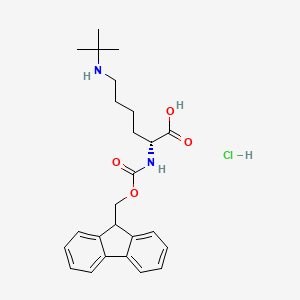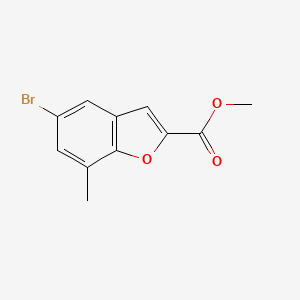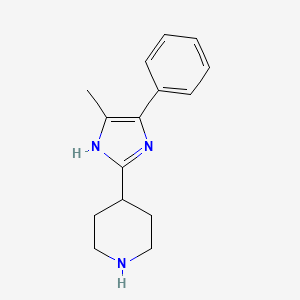![molecular formula C5H12N2O4S B13153680 L-Alanine, 3-[(2-aminoethyl)sulfonyl]- CAS No. 53526-72-0](/img/structure/B13153680.png)
L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is a compound with the molecular formula C5H12N2O4S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically involves the protection of the amino group of L-alanine, followed by the introduction of the sulfonyl group. One common method is to start with N-Boc protected L-alanine, which is then converted to an acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with an appropriate amine, such as 2-aminoethanesulfonyl chloride, in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Lysine analogs: Compounds that target lysine riboswitches and regulate lysine biosynthesis.
Sulfonyl fluorides: Known for their reactivity and use as probes in chemical biology
Uniqueness
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is unique due to its specific combination of an amino acid backbone with a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
53526-72-0 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(CS(=O)(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
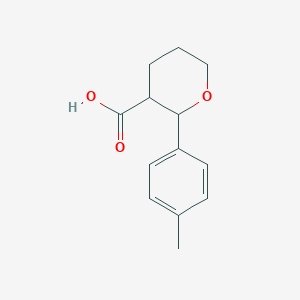
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
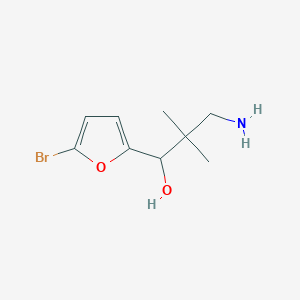
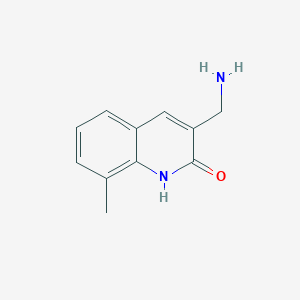
![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
